molecular formula C12H13Cl2NO4 B2883049 methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate CAS No. 105406-83-5

methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate

Cat. No.: B2883049
CAS No.: 105406-83-5
M. Wt: 306.14
InChI Key: MSXCXFAVLXFKGZ-UHFFFAOYSA-N
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Description

Methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate is a chemical compound with the molecular formula C12H13Cl2NO4. It has gained significant attention in various fields, including medical, environmental, and industrial research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with beta-alanine in the presence of a suitable esterification agent. One common method involves refluxing 2,4-dichlorophenoxyacetic acid with beta-alanine in dry acetone containing anhydrous potassium carbonate . The reaction mixture is then treated with methyl iodide to obtain the desired ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    Methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-hydroxy-O-methyltyrosinate: A related compound with additional hydroxyl and methoxy groups.

    2-(2,4-Dichlorophenoxy)-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide: Another derivative with potential biological activities.

Uniqueness

Methyl N-[(2,4-dichlorophenoxy)acetyl]-beta-alaninate stands out due to its unique combination of the 2,4-dichlorophenoxy and beta-alanine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO4/c1-18-12(17)4-5-15-11(16)7-19-10-3-2-8(13)6-9(10)14/h2-3,6H,4-5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXCXFAVLXFKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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